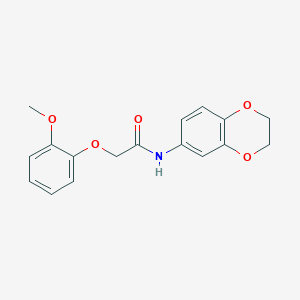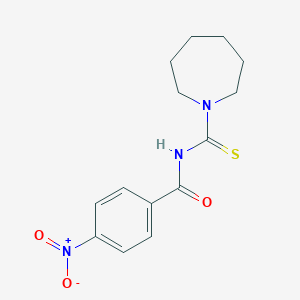![molecular formula C19H18O3 B5700140 3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700140.png)
3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one, also known as Hesperetin, is a flavonoid found in citrus fruits, particularly in oranges and lemons. It has been studied for its potential health benefits and has shown promising results in various scientific research applications.
Mécanisme D'action
3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one exerts its effects through various mechanisms of action. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which can contribute to chronic inflammation. 3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects
3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. 3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one also acts as an antioxidant by reducing oxidative stress. Studies have also suggested that it may have a positive effect on cardiovascular health by reducing blood pressure and improving lipid profiles. Additionally, it has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one in lab experiments is that it is readily available and relatively inexpensive. It has also been shown to have a wide range of potential health benefits, making it a versatile compound for research. One limitation is that it may have low bioavailability, which can make it difficult to study its effects in vivo.
Orientations Futures
There are several future directions for research on 3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one. One area of interest is its potential as a therapeutic agent for cardiovascular disease. Studies have suggested that it may have a positive effect on blood pressure and lipid profiles, making it a promising candidate for further research. Another area of interest is its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells, and further research could explore its potential as a treatment for various types of cancer. Additionally, research could focus on improving the bioavailability of 3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one to make it more effective in vivo.
Méthodes De Synthèse
3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one can be synthesized from hesperidin, which is a flavonoid glycoside found in citrus fruits. The synthesis involves the hydrolysis of hesperidin to hesperetin and glucose using an acid catalyst. The resulting product can then be purified using chromatography techniques.
Applications De Recherche Scientifique
3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has been studied for its potential health benefits in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Studies have also suggested that it may have a positive effect on cardiovascular health by reducing blood pressure and improving lipid profiles.
Propriétés
IUPAC Name |
3,4-dimethyl-7-[(3-methylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-12-5-4-6-15(9-12)11-21-16-7-8-17-13(2)14(3)19(20)22-18(17)10-16/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZUNARGJTUDCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5700066.png)

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-fluorobenzohydrazide](/img/structure/B5700082.png)

![2-[(2,2'-bithien-5-ylmethylene)amino]phenol](/img/structure/B5700090.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5700108.png)

![2-methyl-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5700127.png)

![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5700135.png)
![N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B5700142.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)